molecular formula C24H17Cl2FN2O4 B6420589 5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE CAS No. 609793-47-7

5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE

Cat. No.: B6420589
CAS No.: 609793-47-7
M. Wt: 487.3 g/mol
InChI Key: MCKVNSDZVVBQRI-LSDHQDQOSA-N
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Description

5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE is a complex organic compound that features a pyrrolone core structure. This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, fluoromethoxybenzoyl, hydroxy, and pyridinylmethyl groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE typically involves multi-step organic synthesis. The process may start with the preparation of the pyrrolone core, followed by the introduction of various substituents through reactions such as Friedel-Crafts acylation, nucleophilic substitution, and hydroxylation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography. Process optimization is crucial to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carbonyl group in the fluoromethoxybenzoyl moiety can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its multiple functional groups suggest that it may interact with various biological pathways, offering possibilities for the treatment of diseases.

Industry

In the industrial sector, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE would depend on its specific biological target. Generally, compounds with similar structures may act by binding to enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3,4-DICHLOROPHENYL)-4-(3-FLUORO-4-METHOXYBENZOYL)-3-HYDROXY-1-(3-PYRIDINYLMETHYL)-1,5-DIHYDRO-2H-PYRROL-2-ONE can be compared with other pyrrolone derivatives that have similar functional groups.
  • Compounds such as this compound and this compound share similar core structures but differ in their substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

609793-47-7

Molecular Formula

C24H17Cl2FN2O4

Molecular Weight

487.3 g/mol

IUPAC Name

(4E)-5-(3,4-dichlorophenyl)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C24H17Cl2FN2O4/c1-33-19-7-5-15(10-18(19)27)22(30)20-21(14-4-6-16(25)17(26)9-14)29(24(32)23(20)31)12-13-3-2-8-28-11-13/h2-11,21,30H,12H2,1H3/b22-20+

InChI Key

MCKVNSDZVVBQRI-LSDHQDQOSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)/O)F

SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O)F

Canonical SMILES

COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC(=C(C=C4)Cl)Cl)O)F

Origin of Product

United States

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